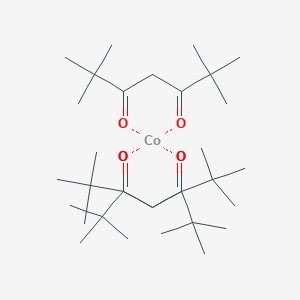

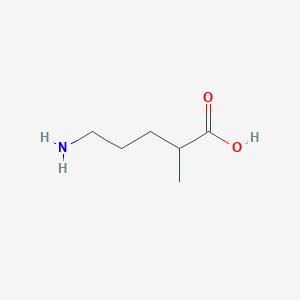

cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cobalt is a hard, gray metal that occurs naturally. It is found in rocks, soil, water, plants, and animals, including people . It can harm the eyes, skin, heart, and lungs . Exposure to cobalt may cause cancer .

Synthesis Analysis

Cobalt-based catalysts have been synthesized by reacting cobalt (II) chloride with 1, 8-diaminonapthalene-based tetraamide macrocyclic ligands in an ethanolic media . The solid-state urea flux synthesis method of nickel and cobalt hydroxysalt phases involved a solution of urea (2.0 g) in water (1.2 mL) being added to either nickel(II) nitrate hexahydrate (18.0 g) or cobalt(II) nitrate hexahydrate (18.0 g) .Molecular Structure Analysis

The crystal structure of α-Co (OH) 2 and its transformations to other cobalt hydroxides are fully investigated . The α-Co (OH) 2 structure comprised a layered structure with anion intercalation .Chemical Reactions Analysis

Cobalt hydroxides were applied to the oxygen evolution reaction (OER) and chloride oxidation reaction (COR) to investigate the correlation between the crystal structure and activity . The γ-CoOOH showed better OER catalytic activity than β-CoOOH .Physical And Chemical Properties Analysis

Cobalt has a melting point of 1495°C, 2723°F, 1768 K, and a boiling point of 2927°C, 5301°F, 3200 K . Its density is 8.86 g cm−3 .Aplicaciones Científicas De Investigación

4. Catalysis

Specific Scientific Field:

Chemistry and catalysis.

Summary of the Application:

Cobalt chelate compounds act as catalysts in various reactions. For example, cobalt oxide nanostructures are used for their high theoretical capacity and catalytic properties.

Experimental Procedures:

Researchers prepare cobalt oxide nanostructures using methods like sol-gel synthesis or hydrothermal routes.

Results and Outcomes:

Cobalt oxide catalysts find applications in organic transformations, water splitting, and Fischer-Tropsch synthesis .

These applications demonstrate the versatility and importance of cobalt chelate in scientific research. Remember to consult the cited references for further details and quantitative data. 🌟

Fischer–Tropsch synthesis using cobalt catalysts supported on graphene

Safety And Hazards

Direcciones Futuras

Cobalt-based catalysts have shown enhanced efficiency and stability for the hydrogen evolution reaction (HER), showing promise for future research . The paper aims to understand the chemical and physical factors that affect cobalt-based catalysts, and to find directions for future research on cobalt-based catalysts .

Propiedades

IUPAC Name |

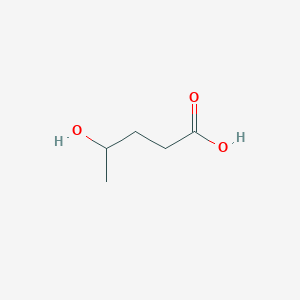

cobalt;(E)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.Co/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYDQDGBCQGIHS-QFVJJVGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Co] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Co] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60CoO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71310029 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B78612.png)

![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)